![molecular formula C22H27N3O3S B2649717 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252817-27-8](/img/structure/B2649717.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiroptical Spectroscopy in Drug Discovery
Research on enantiomeric couples of potential A3 adenosine receptor antagonists has demonstrated the utility of chiroptical spectroscopies, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), in the determination of absolute configuration (AC). These methodologies, applied to enantiomeric compounds, highlight the importance of chiral separation and configuration assignment in drug discovery and development, providing a pathway for the enhanced specificity and efficacy of potential therapeutics (Rossi et al., 2016).
Radioligand Development for PET Imaging
The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, represents a significant advance in the field of diagnostic imaging. This work involved the synthesis of DPA-714 and its tosyloxy derivative, showcasing the application of nucleophilic aliphatic substitution reactions in the development of imaging agents. Such compounds are crucial for advancing neuroimaging and facilitating the non-invasive study of brain disorders and inflammation (Dollé et al., 2008).
Anticancer Compound Development
The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer activity highlight the ongoing search for novel anticancer agents. By attaching different aryloxy groups to the C2 position of the pyrimidine ring, researchers are exploring the structure-activity relationships that underpin the efficacy of these compounds against various cancer cell lines, emphasizing the role of chemical modification in drug development (Al-Sanea et al., 2020).
Heterocyclic Synthesis for Therapeutic Applications
The exploration of acetoacetanilides in heterocyclic synthesis for the generation of thienopyridines and other fused derivatives underscores the versatility of heterocyclic compounds in medicinal chemistry. Such synthetic strategies enable the creation of compounds with potential therapeutic applications, illustrating the intersection of organic synthesis and drug discovery (Harb et al., 2006).
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-3-4-13-24-21(27)20-18(12-14-29-20)25(22(24)28)15-19(26)23-16(2)10-11-17-8-6-5-7-9-17/h5-9,12,14,16,20H,3-4,10-11,13,15H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGHQUIFJACCG-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC(C)CCC3=CC=CC=C3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
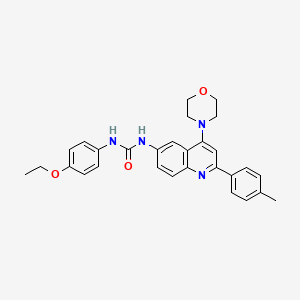
![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2649644.png)
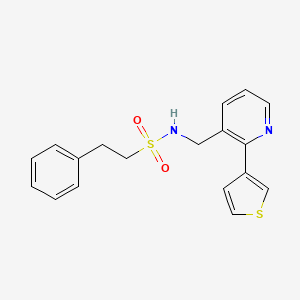
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2649648.png)
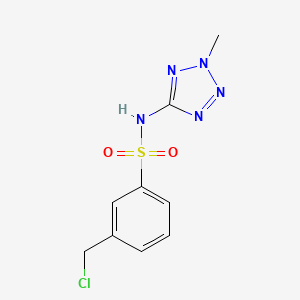
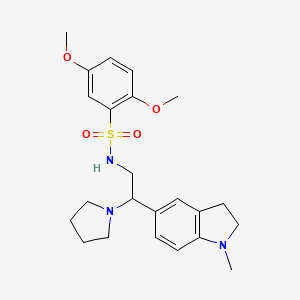
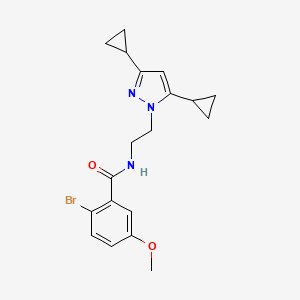
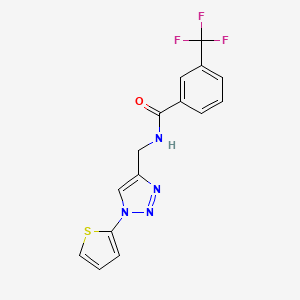
![3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2649657.png)
